Oxetan-3-yl 2-aminoacetate
Description
Oxetan-3-yl 2-aminoacetate is an ester derivative of 2-aminoacetic acid (glycine) featuring an oxetane (a four-membered oxygen-containing ring) at the 3-position. This compound is of significant interest in medicinal chemistry as a peptidomimetic module, designed to mimic peptide backbones while improving metabolic stability and bioavailability . Its synthesis involves reacting oxetane derivatives with glycine esters under mild conditions, often without requiring strong bases or catalysts, as demonstrated in the preparation of compound 2u (this compound) .
The oxetane ring introduces conformational rigidity and enhances solubility compared to larger cyclic ethers, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
oxetan-3-yl 2-aminoacetate |
InChI |
InChI=1S/C5H9NO3/c6-1-5(7)9-4-2-8-3-4/h4H,1-3,6H2 |
InChI Key |
BEDJYXDUBBMWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-yl 2-aminoacetate typically involves the formation of the oxetane ring followed by the introduction of the aminoacetate group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the ring-closing metathesis of diene precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Paternò–Büchi reaction or ring-closing metathesis. These methods allow for the efficient and controlled synthesis of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the aminoacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while nucleophilic substitution can yield various substituted oxetane derivatives .
Scientific Research Applications
Oxetan-3-yl 2-aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of oxetan-3-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aminoacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Oxetane vs.
- Solubility: Sodium 2-aminoacetate exhibits higher aqueous solubility due to ionic character , whereas this compound balances solubility and lipophilicity for membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
